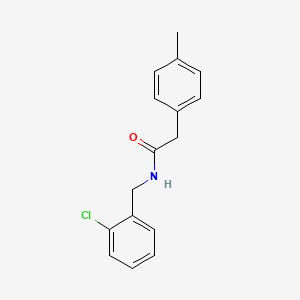
N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide (CBDA) is a chemical compound that belongs to the class of acetanilide derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its various pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide may also act by modulating the activity of ion channels involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide has also been shown to reduce the expression of genes involved in the activation of immune cells such as microglia and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It also has a relatively low toxicity profile, making it safe to use in animal studies. However, one limitation of using N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide. One area of research is to further investigate its potential use as an analgesic and anti-inflammatory agent in humans. Another area of research is to investigate its potential use as an anticonvulsant agent for the treatment of epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide and its potential interactions with other drugs.
Synthesemethoden
N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide can be synthesized using a one-pot reaction method that involves the condensation of 2-chlorobenzylamine with 4-methylacetophenone in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide has been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. It has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide has also been shown to have anticonvulsant properties in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-6-8-13(9-7-12)10-16(19)18-11-14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQURZCUOVUTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)
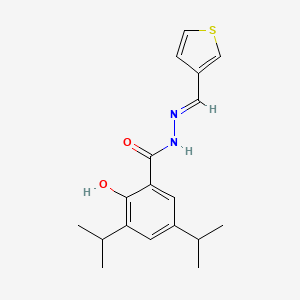
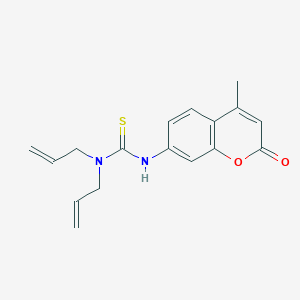
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5882860.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
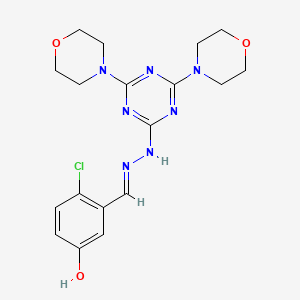
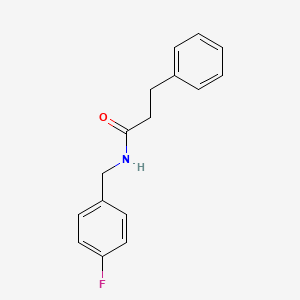
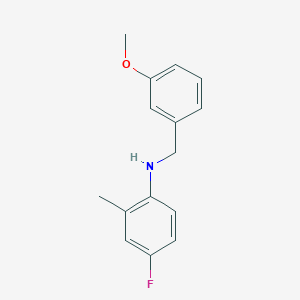

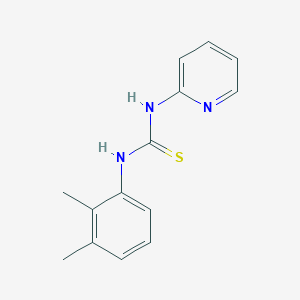
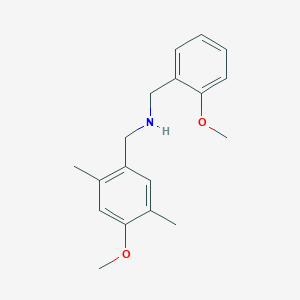
![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)
